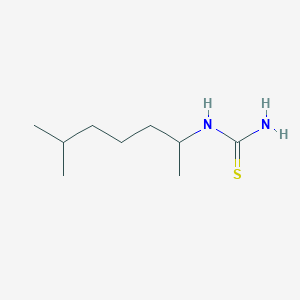

(6-Methylheptan-2-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methylheptan-2-yl)thiourea” is a chemical compound with the molecular formula C9H20N2S . It is also known as methiocarb, a carbamate pesticide that is widely used in agricultural practices to control pests such as mites, aphids, and thrips.

Synthesis Analysis

Thiourea compounds can be synthesized through various methods. One common method involves a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the preparation of thiourea using a nucleophilic substitution reaction. Urea and Lawesson’s reagent are used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis

The molecular structure of “(6-Methylheptan-2-yl)thiourea” can be analyzed using X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis

Thiourea compounds, including “(6-Methylheptan-2-yl)thiourea”, can participate in various chemical reactions. For example, they can be used in the Strecker synthesis, a method for the formation of alpha-aminonitriles, which are key intermediates in many chemical syntheses .Scientific Research Applications

Structural Analysis and Synthesis

Another significant application is observed in the synthesis of thiourea derivatives. For example, by condensing thiourea with 6-methyluracyl derivatives, products containing 6-methyl- or 3,6-dimethyluracyl fragment and one or two 6-methyl-4-oxo-2-thio-1,2,3,4-tetrahydropyrimidin-5-yl fragments were synthesized. These compounds exhibited the potential for further chemical modifications through alkylation with alkyl bromides (Krylova et al., 2010).

Antibacterial and Antiviral Activities

Research into the bioactive potential of thiourea derivatives has led to discoveries in antibacterial and antiviral properties. For instance, a study reported the synthesis of 1-benzoyl-3-methyl thiourea derivatives and their in vitro cytotoxicity against HeLa cell lines. The study found that these compounds exhibited potent cytotoxicity, potentially improving anticancer activities (Ruswanto et al., 2015).

In another study, thiourea-containing compounds demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria, with a specific compound exhibiting bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to the known antibacterial agent vancomycin. The study also highlighted the non-toxic nature of these compounds to the larvae of Galleria mellonella, indicating potential for the development of a new class of antibiotics (Dolan et al., 2016).

Catalysis and Chemical Transformations

Furthermore, thiourea compounds have shown significant potential in catalyzing chemical reactions. For example, thiourea participation in [3+2] cycloaddition with donor-acceptor cyclopropanes offers an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This process involves sequential [3+2] cycloaddition/deamination/decarboxylation, indicating the versatility of thioureas in facilitating complex chemical transformations (Xie et al., 2019).

Enzyme Inhibition and Drug Design

Moreover, thiourea derivatives have been explored for their potential in enzyme inhibition and drug design. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas were described as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), demonstrating their significance in suppressing expression of inflammatory markers and indicating their potential in designing anti-inflammatory drugs (Lin et al., 2009).

properties

IUPAC Name |

6-methylheptan-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-4-6-8(3)11-9(10)12/h7-8H,4-6H2,1-3H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEXUZQBMAFOBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylheptan-2-yl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2544954.png)

![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide](/img/structure/B2544962.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide](/img/structure/B2544964.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)